(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone
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Overview
Description
(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone is a complex organic compound that showcases an intricate combination of chemical groups. This compound's unique structure presents numerous opportunities for exploration in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, various pathways can be employed. One method involves the coupling of 3-methyl-5-phenyl-1H-pyrazole with 4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of a phenylthio group. The process requires precise conditions, including temperature regulation and specific solvents to promote the desired reactions. Purification techniques like column chromatography are essential for isolating the final product.
Industrial Production Methods
On an industrial scale, the synthesis might involve more efficient and scalable processes. Automated reactors and continuous flow systems could be utilized to ensure consistency and high yield. Quality control measures such as HPLC and NMR spectroscopy play a crucial role in verifying the compound's purity and structure.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone can undergo various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Achieved using halogenated compounds or nucleophiles in the presence of suitable catalysts.
Major Products
The reactions primarily yield derivatives that retain the core structure of the compound while introducing new functional groups, enhancing its chemical versatility.
Scientific Research Applications
Chemistry
This compound's diverse chemical reactivity makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological contexts, its ability to interact with various biomolecules could be explored for potential biochemical applications or as a molecular probe.
Medicine
Potential medicinal applications include serving as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry
Its stability and reactivity may find applications in materials science, such as developing new polymers or advanced materials with tailored properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of (3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone involves interaction with specific molecular targets, potentially altering pathways in biological systems. These interactions could affect enzymatic activity or signal transduction pathways, leading to observable biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-methyl-5-phenyl-1H-pyrazol-1-yl)methanone: : Shares the pyrazole core but lacks the thiophene and phenylthio groups, resulting in different reactivity and applications.
(4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone: : Includes the thiophene and phenylthio groups, but has a simplified pyrazole structure.
(5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone: : Combines elements of both structures but varies in its substitution pattern on the pyrazole ring.
Each of these compounds showcases unique properties that highlight the distinctiveness of (3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone.
Hope this covers everything you need to know about this compound. What else are you curious about?
Properties
IUPAC Name |
(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS2/c1-17-24(29-20-13-6-3-7-14-20)23(18-10-4-2-5-11-18)27(26-17)25(28)22-16-19-12-8-9-15-21(19)30-22/h2-7,10-11,13-14,16H,8-9,12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQXSYHWROCESG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(S4)CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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